N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Methoxyphenyl)-N⁶,N⁶-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Substituents:
- N⁴ position: A 4-methoxyphenyl group, which enhances electron-donating properties and may influence target binding .
- N⁶ position: Two methyl groups, increasing steric bulk and lipophilicity compared to longer alkyl or polar substituents .
- Position 1: A phenyl group, common in kinase inhibitors to occupy hydrophobic pockets .
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-25(2)20-23-18(22-14-9-11-16(27-3)12-10-14)17-13-21-26(19(17)24-20)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSLFRWTINTEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article summarizes the synthesis, pharmacological properties, and biological activities of this compound based on diverse sources.
Synthesis
The compound can be synthesized through various methods involving multi-component condensation reactions. A notable approach includes using disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of related pyrazolo derivatives, which indicates the potential for efficient production of N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds within this class have been shown to inhibit key signaling pathways associated with cancer cell proliferation. For instance:
- EGFR Inhibition : The synthesized derivatives demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR), with one derivative (compound 12b) exhibiting an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests that N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl derivatives could serve as promising candidates for targeted cancer therapies.
- Cell Cycle Arrest and Apoptosis : Compound 12b was also found to induce apoptosis in cancer cells, leading to a notable increase in the BAX/Bcl-2 ratio, indicating its potential as an apoptotic inducer .
Kinase Inhibition
The compound has shown promise as a casein kinase 1 (CK1) inhibitor. CK1 plays a crucial role in various cellular processes and its aberrant activation is linked to several cancers and central nervous system disorders. The discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors opens avenues for further exploration of their therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl derivatives can be attributed to their structural features. The presence of methoxy and phenyl groups appears to enhance their interaction with target proteins involved in cancer progression. A comprehensive SAR analysis indicates that modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in potency and selectivity against different targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl derivatives:
| Study | Compound Tested | Target | IC50 Value | Findings |
|---|---|---|---|---|
| 1 | Compound 12b | EGFR | 0.016 µM | Potent inhibitor against wild-type EGFR |
| 2 | Compound 12b | EGFR T790M | 0.236 µM | Effective against mutant EGFR |
| 3 | Various Derivatives | CK1 | Varies | Identified as novel CK1 inhibitors |
Scientific Research Applications
Anticancer Activity
Recent studies highlight the potential of pyrazolo[3,4-d]pyrimidine derivatives, including N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine as multitarget inhibitors in cancer therapy.
- Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor growth and angiogenesis. In vitro studies have shown that it effectively inhibits cell migration and induces apoptosis in cancer cells, demonstrating its potential as an anticancer agent .
- Case Study : A study involving a series of phenylpyrazolo[3,4-d]pyrimidine derivatives revealed that compounds similar to N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines. Notably, one derivative significantly inhibited tumor growth in MCF-7 breast cancer models .
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with antimicrobial activities. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties.
- Research Findings : A comparative study showed that certain pyrazolo derivatives were effective against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds like N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl have been studied for their anti-inflammatory effects.
- Evidence : In vivo models demonstrated that these compounds could reduce inflammation markers significantly, suggesting their potential use in treating inflammatory conditions .
Neuroprotective Effects
Emerging research indicates that pyrazolo[3,4-d]pyrimidines may also possess neuroprotective properties.
- Mechanism : The compound is thought to modulate neuroinflammatory pathways and may protect neurons from oxidative stress-induced damage. This opens avenues for potential applications in neurodegenerative diseases such as Alzheimer's .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The N⁶-dimethylamino group and chlorine substituents (when present in precursors) participate in nucleophilic substitutions. Key examples include:
These reactions often require polar aprotic solvents (e.g., DMSO) and bases (e.g., DIPEA) to activate the pyrimidine ring for attack .
Condensation Reactions
The primary and secondary amines undergo condensation with carbonyl-containing reagents:
-
Schiff base formation : Reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under reflux to yield imine derivatives .
Example:
-
Heterocycle synthesis : Condensation with triethyl orthoformate produces tricyclic triazolopyrimidines (e.g., 6a in ) with trifluoroacetic acid as a catalyst.
Catalytic Hydrogenation
While direct hydrogenation of the pyrazolo[3,4-d]pyrimidine core is unreported, intermediates with unsaturated bonds (e.g., Schiff bases) undergo reduction:
-
Pd/C or Raney Ni catalysts in ethanol reduce C=N bonds to C–N single bonds.
-
Hydrogen pressure: 1–3 atm, room temperature.
Oxidation Reactions
-
Strong oxidants (e.g., KMnO₄/H⁺) may demethylate the methoxy group to a hydroxyl group.
-
Peracid-mediated epoxidation of alkene-containing analogs is documented but not observed in this compound’s derivatives .
Acid/Base-Mediated Rearrangements
-
Ring expansion : Under acidic conditions (HCl/EtOH), the pyrazolo[3,4-d]pyrimidine core undergoes ring expansion to form quinazoline analogs.
-
Deprotonation : The N⁴-amino group (pKa ≈ 8.5) deprotonates in basic media (pH > 10), enhancing nucleophilicity for alkylation.
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
C–N bond cleavage in dimethylamino groups, forming radical intermediates.
-
Cross-coupling with aryl halides in the presence of Pd catalysts .
Biological Activity Correlation
Modifications at N⁶ and N⁴ positions significantly affect bioactivity:
-
Piperazine-substituted derivatives (4h ) show 86% growth inhibition (GI) against HOP-92 lung cancer cells at 10 μM .
-
Methylation of amino groups enhances blood-brain barrier permeability by reducing polarity (logP increase from 1.2 to 2.8) .
Spectroscopic Characterization
Key analytical data for reaction products:
-
¹H NMR : Aromatic protons resonate at δ 7.1–7.6 ppm; N–CH₃ groups appear as singlets near δ 2.5 ppm .
-
HRMS : Exact mass confirmed for C₁₇H₁₈ClN₄O₃S [M+H]⁺: 393.0801 (observed: 393.0788) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in kinase inhibitor development . Future research should explore enantioselective modifications and in vivo metabolic pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs and their structural differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The target compound’s N⁶-dimethyl groups likely confer moderate lipophilicity, intermediate between the polar 3-methoxypropyl and bulky cyclohexenylethyl analogs.
- Solubility: The N⁶-dimethyl substituents may reduce aqueous solubility compared to analogs with hydrophilic groups (e.g., PR5-LL-CM01’s dimethylaminoethyl ).
Pharmacological Activity
Key Insights :
- Substituent Impact : The 4-methoxyphenyl group in the target compound may optimize kinase binding compared to 3,4-dimethylphenyl (less electron-donating) or chlorophenyl (electronegative) variants .
- aureus, suggesting the target compound’s dimethyl groups may reduce efficacy compared to sulfonyl-containing derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N⁴-(4-methoxyphenyl)-N⁶,N⁶-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
- Methodological Answer : The core pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, substituting α-chloroacetamides or chlorinated ketones with a pre-functionalized pyrazolo-pyrimidinone intermediate allows the introduction of N⁴-aryl and N⁶-dimethyl groups (as shown in ). Solvent selection (e.g., dry acetonitrile) and temperature control are critical for regioselectivity. Post-synthetic modifications, such as coupling with 4-methoxyphenylamine, require catalytic bases like K₂CO₃ and reflux conditions to ensure complete substitution .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO (DMSO-d₆) to resolve aromatic protons (δ 7.0–8.2 ppm) and methoxy groups (δ ~3.8 ppm). For example, the N⁶-dimethyl groups appear as singlets near δ 2.6–3.0 ppm .
- IR Spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹, if present) and N-H (3100–3300 cm⁻¹) .
- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ via HRMS) .
Q. What are common impurities encountered during synthesis, and how can they be identified?
- Methodological Answer : By-products often arise from incomplete substitution at N⁴ or N⁶ positions. For instance, residual chloro intermediates (e.g., unreacted pyrazolo-pyrimidinone) can be detected via TLC (Rf comparison) or LC-MS. Crystallization in acetonitrile or ethanol effectively removes polar impurities, as demonstrated in .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., naphthyl) to assess steric/electronic effects on target binding (see for analogous modifications) .
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the pyrimidine core .
- In Vitro Assays : Test derivatives against panels of kinases (e.g., Src, Abl) using fluorescence polarization assays to quantify IC₅₀ values .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability : Test compounds in liver microsomes to rule out rapid degradation as a cause of false negatives .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for direct binding kinetics, as conflicting results may arise from indirect assay readouts .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the N⁶-dimethyl position to enhance hydrophilicity (see for HCl salt formation strategies) .
- Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers to stabilize amorphous phases, as demonstrated in pyrimidine derivatives .
- Computational LogP Prediction : Use tools like Schrödinger’s QikProp to prioritize substituents with lower calculated logP values .
Q. How can computational methods predict off-target effects or toxicity?
- Methodological Answer :
- Pharmacophore Modeling : Align the compound’s structure with known toxicophores (e.g., reactive quinones) using MOE or ChemAxon.
- Transcriptomics : Treat cell lines (e.g., HepG2) and analyze RNA-seq data to identify dysregulated pathways (e.g., CYP450 enzymes) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) for overlap with anti-targets like hERG .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
